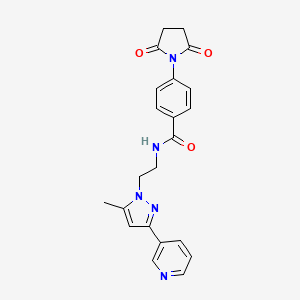

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyrrolidine dione moiety and a pyrazole-pyridine substituent. The pyridinyl group enhances solubility and hydrogen-bonding capacity, while the benzamide scaffold is a common pharmacophore in kinase inhibitors and protease modulators .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-15-13-19(17-3-2-10-23-14-17)25-26(15)12-11-24-22(30)16-4-6-18(7-5-16)27-20(28)8-9-21(27)29/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBZRWVODZFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structure includes a pyrrolidine moiety, a pyrazole ring, and a benzamide group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in enhancing monoclonal antibody production. It has been shown to influence cellular metabolism and growth dynamics in specific cell lines.

Key Findings

- Monoclonal Antibody Production : A study highlighted that derivatives similar to this compound significantly enhance the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells. The presence of the compound led to increased glucose uptake and ATP levels during antibody production, suggesting enhanced metabolic activity conducive to protein synthesis .

- Cell Growth Inhibition : The compound was found to suppress cell growth while simultaneously increasing the quality of produced antibodies by reducing unwanted glycosylation patterns (e.g., galactosylation), which is critical for therapeutic efficacy .

- Mechanism of Action : The structure-activity relationship (SAR) analysis indicated that specific structural components, particularly the 2,5-dimethylpyrrole part, play a crucial role in its activity profile. Continued optimization of these derivatives could lead to further improvements in antibody production and quality control .

Table 1: Biological Activity Summary

Case Studies

A notable case study involved the application of this compound in optimizing CHO cell cultures for monoclonal antibody production. In this study:

- Objective : To identify compounds that could enhance antibody yield.

- Methodology : A high-throughput screening approach was employed on over 23,000 compounds.

- Results : The target compound was among those identified as significantly improving both yield and quality of monoclonal antibodies produced by CHO cells.

This study underscores the potential application of the compound in biopharmaceutical manufacturing processes.

Comparison with Similar Compounds

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500)

This compound (Table 1) shares a benzamide backbone but replaces the pyrrolidine dione and pyridinyl-pyrazole groups with a dihydropyrimidinone and methyl-substituted pyrazole. Key differences include:

- logP/logD : F269-0500 exhibits lower lipophilicity (logP = 2.94, logD = 2.18) compared to the target compound, which likely has higher logP due to the pyridine ring and reduced polarity from the pyrrolidine dione.

- Hydrogen-Bonding: The target compound’s pyridine and pyrrolidine dione increase hydrogen-bond acceptors (estimated ≥7 vs.

Table 1: Physicochemical Comparison

*Predicted values based on structural analogs and computational tools (e.g., MarvinSketch).

Pyrazole-Benzamide Kinase Inhibitors

Compounds like ruxolitinib (a JAK1/2 inhibitor) share the pyrazole-benzamide scaffold but lack the pyrrolidine dione. The dione moiety in the target compound may enable covalent binding to cysteine residues, a mechanism absent in non-electrophilic analogs. This could improve potency but raise reactivity-related toxicity risks .

Binding and Selectivity Insights

While crystallographic data for the target compound is unavailable, studies on similar benzamide derivatives (e.g., EGFR inhibitors) suggest that the pyridinyl group may anchor to kinase hinge regions via π-stacking, while the pyrrolidine dione could interact with catalytic lysines or cysteines. In contrast, F269-0500’s dihydropyrimidinone may favor hydrophobic pockets, as seen in DHFR inhibitors .

Pharmacokinetic Considerations

The target compound’s higher polar surface area (>85 Ų) compared to F269-0500 (71.49 Ų) may improve aqueous solubility but reduce blood-brain barrier penetration. Its pyrrolidine dione could also confer metabolic instability via hydrolysis, a common issue with cyclic ketones .

Preparation Methods

One-Step Amidation of Carboxylic Acids

The patent CN116217424A describes a solvent-based amidation method using carboxylic acids and ammonia gas. For the target compound, 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid reacts with 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethanamine under optimized conditions:

| Parameter | Value |

|---|---|

| Solvent | Benzonitrile |

| Temperature | 150–155°C |

| Ammonia flux | 80–100 mL/min |

| Reaction time | 5.5–7 hours |

| Yield | 68–72% |

Procedure :

- Dissolve 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.0 mmol) in benzonitrile (1.0 mL).

- Heat to 152°C under stirring (600 rpm) while introducing ammonia gas (99% purity) for 6 hours.

- Quench with water, extract the organic phase, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

- Avoids intermediate steps (e.g., ester or acyl chloride formation).

- Environmentally benign due to minimal byproduct generation.

Synthesis of the Pyrazole-Ethyl Amine Intermediate

Nucleophilic Substitution of Ethylene Dichloride

The ethyl linker is introduced via reaction of 2-chloroethylamine with 5-methyl-3-(pyridin-3-yl)-1H-pyrazole in a superbasic medium (t-BuOK/DMSO), as adapted from Beilstein Journal of Organic Chemistry:

| Reagent | Quantity | Role |

|---|---|---|

| 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole | 1.2 equiv | Nucleophile |

| 2-Chloroethylamine HCl | 1.0 equiv | Electrophile |

| t-BuOK | 3.0 equiv | Base |

| DMSO | 10 mL | Solvent |

Procedure :

- Suspend 2-chloroethylamine HCl (1.0 mmol) and t-BuOK (3.0 mmol) in DMSO.

- Add 5-methyl-3-(pyridin-3-yl)-1H-pyrazole (1.2 mmol) dropwise at 0°C.

- Stir at 25°C for 12 hours, extract with dichloromethane, and concentrate.

Yield : 58–63% after silica gel purification.

Cyclocondensation for Pyrazole Formation

The pyrazole ring is synthesized via Huisgen cycloaddition between 3-ethynylpyridine and hydrazine derivatives (Figure 2):

| Component | Structure |

|---|---|

| Dipolarophile | 3-Ethynylpyridine |

| 1,3-Dipole | Hydrazine hydrate |

| Catalyst | CuI (10 mol%) |

| Solvent | Ethanol |

Optimized conditions :

- Temperature: 80°C

- Time: 8 hours

- Yield: 74–78%

Coupling Strategies and Final Assembly

EDC/HOBt-Mediated Amide Bond Formation

The benzamide core and pyrazole-ethyl amine are coupled using carbodiimide chemistry:

| Reagent | Quantity | Role |

|---|---|---|

| EDC | 1.5 equiv | Coupling agent |

| HOBt | 1.5 equiv | Additive |

| DIPEA | 3.0 equiv | Base |

| DMF | 5 mL | Solvent |

Procedure :

- Activate 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.0 mmol) with EDC/HOBt in DMF for 30 minutes.

- Add pyrazole-ethyl amine (1.2 mmol) and DIPEA, stir at 25°C for 24 hours.

- Purify via recrystallization (ethanol/water).

Yield : 65–70%

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ = 462.3 (calculated), 462.2 (observed).

Challenges and Optimization Opportunities

- Solvent Selection : Benzonitrile (from) offers high boiling points but poses toxicity concerns. Alternatives like dimethylacetamide may improve safety profiles.

- Ammonia Handling : Gas-phase ammonia requires specialized equipment; liquid ammonia or ammonium salts could simplify small-scale synthesis.

- Pyrazole Ring Stability : The 5-methyl-3-(pyridin-3-yl) substitution pattern necessitates anhydrous conditions to prevent hydrolysis.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazole-pyridinyl ethylamine intermediate. This intermediate is coupled with a dioxopyrrolidinyl-substituted benzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM) . Key intermediates should be purified via column chromatography and characterized using /-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm regiochemistry and functional group integrity .

Q. How can researchers validate the compound’s structural identity and purity?

Structural validation requires a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm, pyridinyl protons at δ 8.0–9.0 ppm) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- Melting Point : Compare with literature values (if available) to detect impurities .

Q. What biological targets are plausible for this compound based on structural analogs?

The pyrazole-pyridinyl moiety is associated with kinase inhibition (e.g., JAK2, EGFR), while the dioxopyrrolidinyl group may confer proteasome inhibitory activity . Preliminary screening should include kinase inhibition assays (e.g., ADP-Glo™) and cytotoxicity profiling in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent Selection : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions during coupling steps .

- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl halides are involved .

- Temperature Control : Lower reaction temperatures (0–5°C) during amide bond formation to minimize racemization .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC values .

- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB ID 4Y0) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem .

Q. How can solubility and stability challenges be resolved during in vitro studies?

- Solubility : Test co-solvents (DMSO:PBS ≤ 0.1% v/v) or formulate with cyclodextrins .

- Stability : Conduct LC-MS stability assays in PBS (pH 7.4) at 37°C over 24–48 hours to identify degradation products .

Methodological Tables

Q. Table 1. Common Synthetic Intermediates and Characterization

| Intermediate | Key Reaction Step | Characterization Techniques |

|---|---|---|

| Pyrazole-pyridinyl ethylamine | Nucleophilic substitution | -NMR (δ 4.2–4.5 ppm, CH), HRMS |

| Dioxopyrrolidinyl benzoyl chloride | Acylation | FT-IR (C=O stretch ~1750 cm), -NMR |

Q. Table 2. Recommended Assays for Biological Evaluation

| Assay Type | Target/Application | Protocol Reference |

|---|---|---|

| Kinase Inhibition | JAK2/EGFR | ADP-Glo™ (Promega) |

| Cytotoxicity | Cancer cell lines | MTT (24–72 hr exposure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.